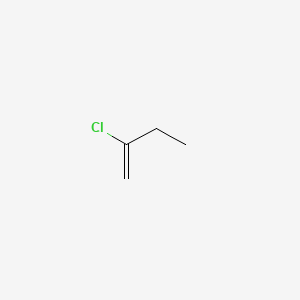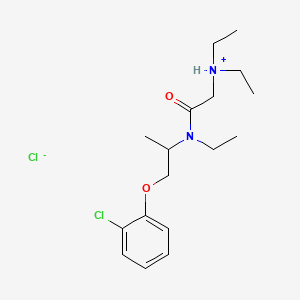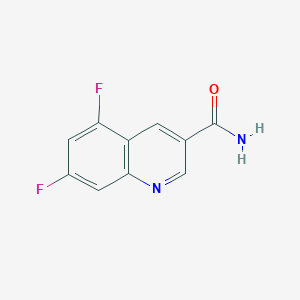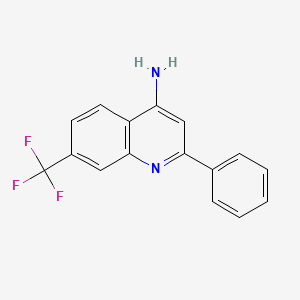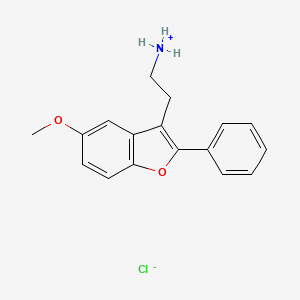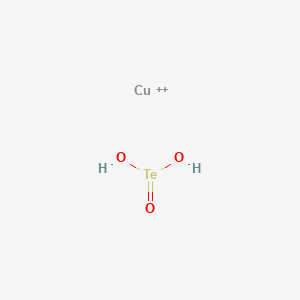
Copper tellurite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper tellurite is an inorganic compound with the chemical formula CuTeO3 It is a compound of copper and tellurium, where tellurium is in the +4 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
Copper tellurite can be synthesized through various methods. One common method involves the reaction of copper(II) salts with tellurium dioxide (TeO2) in an aqueous solution. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The resulting product is then filtered and dried to obtain this compound.
Another method involves the solid-state reaction of copper(II) oxide (CuO) with tellurium dioxide at elevated temperatures. This method requires precise control of temperature and reaction time to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product during the extraction and refining of copper and tellurium from their ores. The process involves the separation of copper and tellurium through various metallurgical techniques, such as smelting and leaching. The resulting this compound is then purified and processed for further use.
化学反应分析
Types of Reactions
Copper tellurite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form copper tellurate (CuTeO4) using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4), resulting in the formation of elemental tellurium and copper.
Substitution: this compound can undergo substitution reactions with various ligands, leading to the formation of complex compounds with different properties.
Major Products Formed
The major products formed from these reactions include copper tellurate, elemental tellurium, and various copper-tellurium complexes. The specific products depend on the reaction conditions and reagents used.
科学研究应用
Copper tellurite has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: this compound is used in the development of advanced materials, such as thermoelectric materials and semiconductors. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions. Its ability to facilitate redox reactions makes it valuable in organic synthesis and industrial processes.
Biology and Medicine: this compound has potential applications in biology and medicine, particularly in the development of antimicrobial agents. Its ability to disrupt microbial cell membranes makes it a promising candidate for use in disinfectants and antimicrobial coatings.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of high-performance materials and electronic components.
作用机制
The mechanism of action of copper tellurite involves its ability to participate in redox reactions. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including membranes, proteins, and DNA, resulting in antimicrobial effects.
In materials science, the unique electronic properties of this compound allow it to function as a semiconductor. Its ability to conduct electricity and facilitate charge transfer makes it valuable in electronic devices and sensors.
相似化合物的比较
Copper tellurite can be compared with other similar compounds, such as copper selenite (CuSeO3) and copper sulfate (CuSO4). While these compounds share some similarities, this compound has unique properties that set it apart.
Copper Selenite (CuSeO3): Like this compound, copper selenite is an inorganic compound with potential applications in materials science and chemistry. this compound has distinct electronic properties that make it more suitable for use in electronic devices and sensors.
Copper Sulfate (CuSO4): Copper sulfate is a well-known compound with a wide range of applications, including agriculture, chemistry, and industry. While copper sulfate is primarily used as a fungicide and herbicide, this compound’s unique properties make it valuable in advanced materials and electronic applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and ability to participate in various chemical reactions make it valuable in materials science, chemistry, biology, and medicine. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to explore new applications and develop innovative technologies based on this compound.
属性
CAS 编号 |
13812-58-3 |
|---|---|
分子式 |
CuH2O3Te+2 |
分子量 |
241.2 g/mol |
IUPAC 名称 |
copper;tellurous acid |
InChI |
InChI=1S/Cu.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2; |
InChI 键 |
VSHVHZBQWNXZHX-UHFFFAOYSA-N |
规范 SMILES |
O[Te](=O)O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


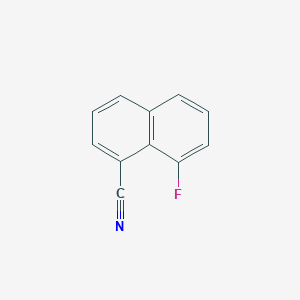
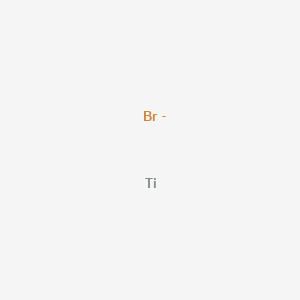


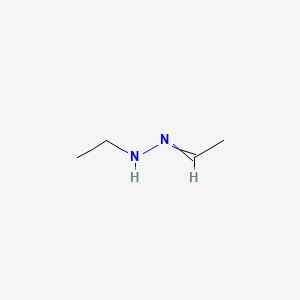
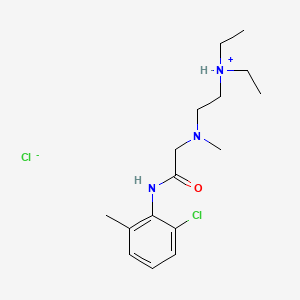
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)
